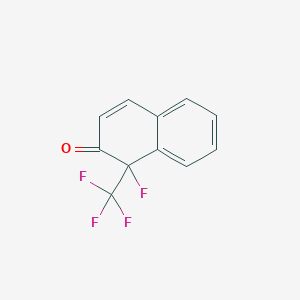phosphanium CAS No. 63082-80-4](/img/structure/B14501447.png)
Tris[(carbamoylamino)methyl](hydroxymethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(carbamoylamino)methylphosphanium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phosphonium core bonded to carbamoylamino and hydroxymethyl groups. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(carbamoylamino)methylphosphanium typically involves the condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation. This process results in the formation of the intermediate compound (HOCH2)3CNO2, which is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(carbamoylamino)methylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tris(carbamoylamino)methylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tris(carbamoylamino)methylphosphanium involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by chelating metal ions, which are essential cofactors for many enzymes . Additionally, it can form complexes with nucleic acids and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its use as a buffer in biochemical and molecular biology experiments.
Trometamol: Used in medicine as a buffer for treating metabolic acidosis.
Uniqueness
Tris(carbamoylamino)methylphosphanium stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and versatility. Unlike its similar compounds, it can participate in a broader range of chemical reactions and has diverse applications across multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
63082-80-4 |
|---|---|
Molekularformel |
C7H18N6O4P+ |
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
tris[(carbamoylamino)methyl]-(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C7H17N6O4P/c8-5(15)11-1-18(4-14,2-12-6(9)16)3-13-7(10)17/h14H,1-4H2,(H8-,8,9,10,11,12,13,15,16,17)/p+1 |
InChI-Schlüssel |
SJZMZXVUMYSTKH-UHFFFAOYSA-O |
Kanonische SMILES |
C(NC(=O)N)[P+](CNC(=O)N)(CNC(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


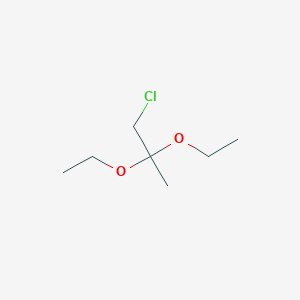
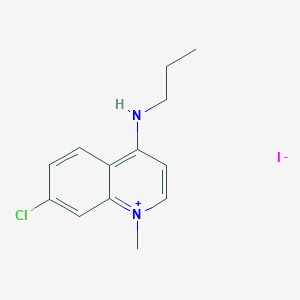
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
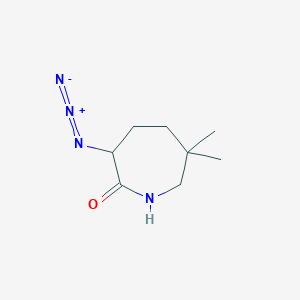

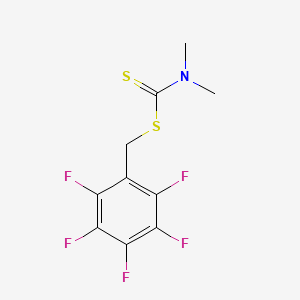
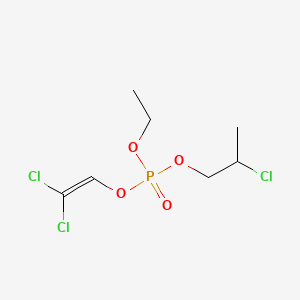
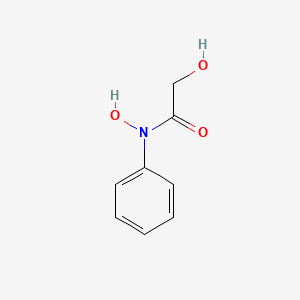

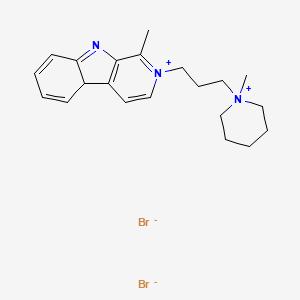
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
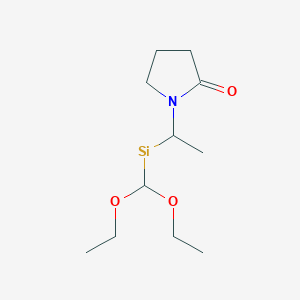
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
